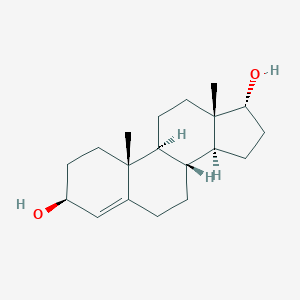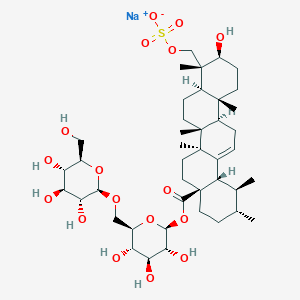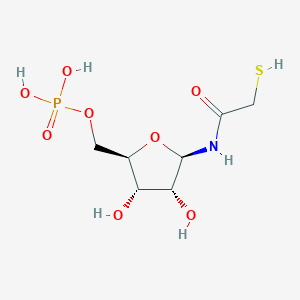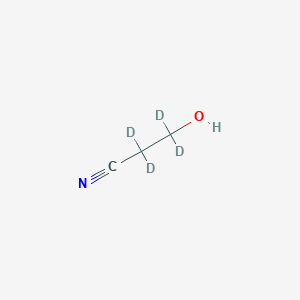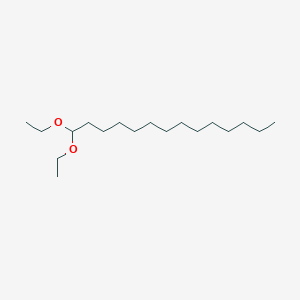![molecular formula C11H12N2O4S2 B051763 3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 124802-93-3](/img/structure/B51763.png)
3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine-1,1-dioxide allows for various functional groups to be attached, enhancing its biological activity .
Vorbereitungsmethoden
The synthesis of 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide with 3-mercaptopropionic acid under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, it can interact with ion channels and receptors, contributing to its antihypertensive and antidiabetic effects .
Vergleich Mit ähnlichen Verbindungen
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
6-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide: Similar in structure but lacks the carboxyethylthio group, which may result in different biological activities.
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide: Contains a trifluoromethyl group instead of a methyl group, potentially altering its pharmacological properties.
The unique structural features of 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, such as the carboxyethylthio group, contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
124802-93-3 |
|---|---|
Molekularformel |
C11H12N2O4S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4S2/c1-7-2-3-9-8(6-7)12-11(13-19(9,16)17)18-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YIQGVBIZWGBRFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


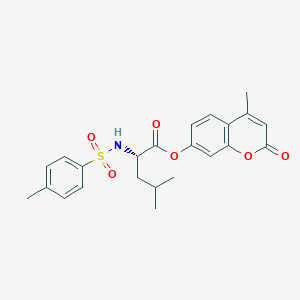
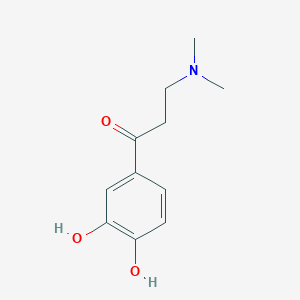

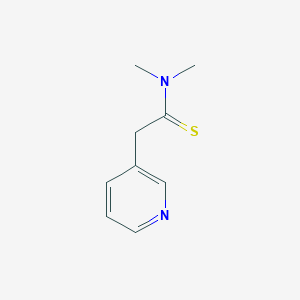

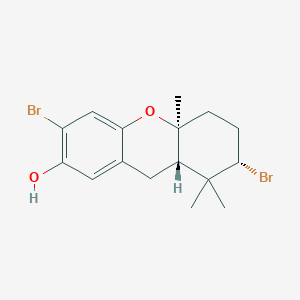

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
